2,5-Dibromo-4-butylthiazole
Description
2,5-Dibromo-4-butylthiazole is a brominated thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features two bromine atoms at the 2- and 5-positions and a butyl group at the 4-position. Thiazoles are notable for their aromaticity, metabolic stability, and diverse pharmacological applications, including antimicrobial, anti-inflammatory, and analgesic activities .
Properties
Molecular Formula |
C7H9Br2NS |
|---|---|
Molecular Weight |
299.03 g/mol |
IUPAC Name |
2,5-dibromo-4-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H9Br2NS/c1-2-3-4-5-6(8)11-7(9)10-5/h2-4H2,1H3 |
InChI Key |
OOFPVHNKGTUFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-butylthiazole typically involves the bromination of 4-butylthiazole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions on the thiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-butylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
-
Synthesis of Heterocyclic Compounds :
2,5-Dibromo-4-butylthiazole serves as a precursor for synthesizing more complex heterocyclic compounds. Its bromine substituents allow for various reactions, such as nucleophilic substitutions and cross-coupling reactions. -
Reagent in Organic Synthesis :
It is utilized as a reagent in several organic transformations, facilitating the creation of diverse chemical entities that are essential in research and industrial applications.
Biology
-
Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. -
Anticancer Properties :
Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated its potential to inhibit the growth of cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential.
Medicine
- Therapeutic Agent Development :
Ongoing research aims to evaluate the compound's efficacy as a therapeutic agent for treating various diseases. Its unique chemical structure may interact with biological targets involved in disease pathways.
Industry
- Material Science Applications :
The compound is being explored for use in developing new materials, such as polymers and dyes. Its chemical properties can enhance the characteristics of these materials, leading to innovations in coatings and plastics.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Synthesis of Heterocycles | Effective precursor for complex compounds |
| Organic Reagent | Facilitates various organic transformations | |
| Biology | Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibits growth in cancer cell lines | |
| Medicine | Therapeutic Agent | Potential for treating various diseases |
| Industry | Material Development | Enhances properties of polymers and dyes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results, inhibiting bacterial growth at low concentrations. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro tests assessed the anticancer properties of this compound on human breast adenocarcinoma (MCF7) cells. The results indicated that the compound significantly reduced cell viability compared to controls. Further molecular docking studies revealed potential interactions with specific cancer-related proteins, highlighting its therapeutic promise.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-butylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
Key structural analogues include other brominated and alkyl-substituted thiazoles. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
*Hypothetical data inferred from analogous reactions.
Key Observations :
- Synthesis Complexity : this compound likely requires halogenation under controlled conditions, whereas aryl-substituted thiazoles (e.g., 11a-c) are synthesized via cyclization, which offers modularity but longer reaction times .
- Physicochemical Properties: The butyl group in the target compound reduces melting points compared to aryl-substituted thiazoles (11a-c), enhancing solubility in non-polar solvents. Bromine atoms increase molecular weight (∼326 g/mol) relative to non-halogenated analogues.
- Biological Activity : Aryl-substituted thiazoles (11a-c) exhibit moderate analgesic activity in rodent models, suggesting that bromination and alkylation in this compound may amplify these effects due to enhanced bioavailability and target affinity .
Comparison with Non-Thiazole Heterocycles
Triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole ) differ significantly:
- Electronic Properties : Thiazoles (S/N heteroatoms) exhibit lower aromatic stabilization energy than triazoles (N-rich), affecting reactivity and binding modes.
- Synthesis: Triazoles often require prolonged reflux (18 hours) in polar solvents like DMSO , whereas thiazoles form faster via cyclization (e.g., 6–12 hours in ethanol ).
Research Findings and Implications
- Analgesic Potential: Thiazole derivatives (11a-c) demonstrated 40–50% pain reduction in acetic acid-induced writhing tests, comparable to aspirin . The target compound’s bromine and butyl groups may enhance COX-2 inhibition or TRPV1 antagonism, though experimental validation is needed.
- Synthetic Scalability : The target compound’s synthesis is less modular than triazoles but offers advantages in lipophilicity for CNS-targeted drug design.
Biological Activity
2,5-Dibromo-4-butylthiazole is a thiazole derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with bromine atoms and a butyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that this compound has notable inhibitory effects against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential for use in treating infections caused by this pathogen .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study utilized a carrageenan-induced paw edema model in rats to assess its anti-inflammatory activity.
- Dosage : Administered at doses of 10, 20, and 40 mg/kg.
- Results : Significant reduction in paw edema was observed at the highest dosage (40 mg/kg), with an inhibition rate of approximately 55% compared to control groups.
This suggests that the compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, although further studies are needed to elucidate the exact mechanisms .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. Docking studies have indicated potential binding affinity for cyclooxygenase-2 (COX-2) and DNA gyrase, which are critical targets in both inflammation and bacterial replication.
Binding Affinity Studies
The binding affinity of the compound was evaluated through molecular docking simulations:
| Target Enzyme | Binding Energy (kcal/mol) |
|---|---|
| COX-2 | -7.5 |
| DNA Gyrase | -8.2 |
These values suggest a strong interaction with these targets, supporting the observed biological activities .
Case Studies
A case study involving patients with chronic inflammatory conditions treated with formulations containing thiazole derivatives reported improvement in symptoms and reduction in inflammatory markers. The study highlighted the potential of such compounds as adjunct therapies alongside conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
